One-Pot Nitrocyclopropane Synthesis: Dimethyl Chloromalonate vs. Dimethyl Malonate
In a direct head-to-head comparison within the same study, dimethyl chloromalonate enabled a one-pot, DBU-catalyzed cyclopropanation of nitroolefins, affording nitrocyclopropanes in 64–73% isolated yield with >98% diastereomeric excess [1]. Under identical reaction conditions, dimethyl malonate failed to produce any cyclopropane product (0% yield), as the unsubstituted malonate adduct resisted ring closure [1]. This stark contrast establishes dimethyl chloromalonate as the only viable malonate substrate for this transformation.
| Evidence Dimension | Isolated yield of nitrocyclopropane (one-pot protocol) |
|---|---|
| Target Compound Data | Dimethyl chloromalonate: 64–73% yield, >98% de |
| Comparator Or Baseline | Dimethyl malonate: 0% yield (no cyclopropane detected) |
| Quantified Difference | At least 64 percentage point yield advantage; successful cyclization vs. complete failure |
| Conditions | Organocatalytic Michael addition to nitroolefins, DBU/HMPA-mediated ring closure, 25 °C, 30 h |
Why This Matters
A user requiring stereoselective nitrocyclopropane synthesis cannot use dimethyl malonate; dimethyl chloromalonate is the enabling reagent.
- [1] S. H. McCooey, T. McCabe, S. J. Connon, J. Org. Chem., 2006, 71, 7494–7497. View Source
